molecular formula C7H4BrFN2 B1525322 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190309-71-7

3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1525322
M. Wt: 215.02 g/mol
InChI Key: CRDINLYNEISYHP-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number 1190309-71-7 . It has a linear formula of C7H4BrFN2 . The compound is stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, has been reported in various studies . These compounds have shown potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is defined by its Inchi Code: 1S/C7H4BrFN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11) . The compound has a molecular weight of 215.02 .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily associated with their inhibitory activity against FGFR1, 2, and 3 .


Physical And Chemical Properties Analysis

3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature . It is stored in a dark place, sealed in dry .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Methods : The preparation of related compounds, such as 4-fluoro-1H-pyrrolo[2,3-b]pyridine, has been achieved through two routes starting from 1H-pyrrolo[2,3-b]pyridine N-oxide. Techniques like the Balz-Schiemann reaction and lithium-halogen exchange have been employed for regioselective fluorination (Thibault et al., 2003).

  • Functionalization Strategies : Research has focused on the functionalization of 1H-pyrrolo[2,3-b]pyridine, aiming to develop new compounds for applications in agrochemicals and functional materials. Methods to introduce various amino groups and create multidentate agents have been studied (Minakata et al., 1992).

Applications in Organic Chemistry

  • Use in Heterocyclic Chemistry : The pyrrolo[2,3-b]pyridine framework has been utilized in the development of novel heterocyclic compounds. For example, a method involving Fischer indole cyclization in polyphosphoric acid has been developed for synthesizing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines, which are valuable for building complex molecular structures (Alekseyev et al., 2015).

  • Application in Total Synthesis : Research has shown the potential of 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine in the total synthesis of natural alkaloids like variolin B. This involves selective and sequential palladium-mediated functionalization, highlighting its utility in complex organic syntheses (Baeza et al., 2010).

Biomedical Research

  • Antitumor Activity : 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their biological effects in models of diffuse malignant peritoneal mesothelioma, a rare and aggressive cancer. These compounds have shown significant tumor volume inhibition and have been identified as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).

  • Fluorescent Chemosensors : Compounds based on the 1H-pyrrolo[2,3-b]pyridine structure have been developed as fluorescent chemosensors for Fe3+/Fe2+ sensitivity. These chemosensors have applications in living cell imaging, demonstrating the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold in biochemistry (Maity et al., 2018).

  • Molecular Docking and QSAR Studies : Docking studies of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives with c-Met kinase have been conducted to understand the orientations and active conformations of these inhibitors. These studies assist in predicting the biological activities of kinase inhibitors, highlighting the role of 1H-pyrrolo[2,3-b]pyridine derivatives in drug design (Caballero et al., 2011).

Safety And Hazards

The safety information for 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

Future Directions

The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives, including 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, are promising . These compounds have shown potent activities against FGFR1, 2, and 3, making them potential candidates for cancer therapy .

properties

IUPAC Name

3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDINLYNEISYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696596
Record name 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine

CAS RN

1190309-71-7
Record name 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190309-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Berg, Z Temesgen - Drugs Future, 2019 - access.portico.org
Pimodivir (VX-787, JNJ-63623872) is an investigational antiinfluenza drug, currently undergoing clinical development. Pimo divir is a non-nucleoside analogue that targets the cap-…
Number of citations: 4 access.portico.org
RY Nimje, D Vytla, P Kuppusamy… - The Journal of …, 2020 - ACS Publications
Unnatural amino acids play an important role in peptide based drug discovery. Herein, we report a class of differentially protected azatryptophan derivatives synthesized from N-tosyl-3-…
Number of citations: 5 pubs.acs.org
Y Xie, W Song, W Xiao, C Gu, W Xu - Expert Opinion on …, 2013 - Taylor & Francis
A series of compounds incorporating two aromatic heterocycles were prepared as inhibitors of influenza virus replication in the patent. Some of them presented potent activity against …
Number of citations: 3 www.tandfonline.com
C Lin, L Ferreira de Almeida Fiuza… - …, 2021 - Wiley Online Library
Chagas disease is a tropical infectious disease resulting in progressive organ‐damage and currently lacks efficient treatment and vaccine options. The causative pathogen, …

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